molecular formula C10H12O3 B051094 2-Benzyl-3-hydroxypropanoic acid CAS No. 6811-98-9

2-Benzyl-3-hydroxypropanoic acid

Cat. No.: B051094
CAS No.: 6811-98-9
M. Wt: 180.2 g/mol
InChI Key: RDUHFHDKXQBHMH-UHFFFAOYSA-N
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Description

2-Benzyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol This compound is characterized by a benzyl group attached to a 3-hydroxypropanoic acid backbone

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-3-hydroxypropanoic acid is Carboxypeptidase A1 . Carboxypeptidase A1 is an exopeptidase that selectively cleaves off the C-terminal amino acid residue having a hydrophobic side chain from protein substrates .

Mode of Action

This compound acts as an inhibitor for Carboxypeptidase A1 . The compound interacts with the enzyme, reducing its activity and thereby influencing the protein degradation process .

Biochemical Pathways

It is known that carboxypeptidase a1, the target of this compound, plays a crucial role in protein degradation . Therefore, the inhibition of this enzyme by this compound could potentially affect protein metabolism.

Pharmacokinetics

It is known that the compound is synthesized from acetoacetic ester through a process of benzylation, reduction using sodium dithionite, and hydrolysis under alkaline conditions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of Carboxypeptidase A1 . This inhibition can affect the protein degradation process, potentially leading to changes in cellular protein levels and functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with Carboxypeptidase A1 . Additionally, the compound’s action can be influenced by the presence of other molecules in the environment, such as other proteins or metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of benzenepropanoic acid with acetyloxy methyl groups . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-hydroxypropanoic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHFHDKXQBHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340186
Record name 2-Benzyl-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123802-80-2
Record name 2-Benzyl-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product (107.8 g) in Reference Example 3, namely 2-benzylidene-3-hydroxypropionic acid, is dissolved in methanol (500 ml), followed by addition of triethylamine (100 ml; 717 mmol) and 5% palladium-carbon (5.00 g; water content of 52.7%) for catalytic reduction in a hydrogen atmosphere for 50 hours. The reaction solution is filtered through Celite to remove the palladium-carbon. The resulting filtrate is subjected to HPLC analysis, indicating that the filtrate contains the title compound (71.0 g; 394 mmol) (at a yield of 65.7% (on a benzaldehyde basis)). The filtrate is concentrated under reduced pressure, and the resulting residue is dissolved in ethyl acetate (600 ml), followed by addition of water (600 ml) and 37% hydrochloric acid (150 ml) and subsequent agitation, to extract the resulting organic phase. The organic phase is washed with an aqueous mixture solution of water (240 ml) and 37% hydrochloric acid and then with saturated saline (300 ml), and dried over anhydrous sodium sulfate. By filtering off the resulting dried matter, the solution is concentrated under reduced pressure, to give a crude product of the title compound. The crude product is dissolved in ethyl acetate (150 ml), followed by addition of hexane (450 ml), and the resulting mixture is gradually cooled from 60° C. to 5° C., to precipitate crystal, which is then filtered and dried to recover the title compound (48.45 g at a purity of 96.5%; 295.5 mmol).
[Compound]
Name
product
Quantity
107.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
65.7%

Synthesis routes and methods II

Procedure details

2-Benzylidene-3-hydroxypropionic acid (79.96 g, 449 mmols) obtained in Example 7 was dissolved in 500 ml of methanol, and 100 ml (717 mmols) of triethylamine and 5.00 g (water content 52.7%) of 5% palladium-carbon were added thereto to conduct catalytic reduction in a hydrogen atmosphere for 7 hours. After the completion of the reaction, the palladium-carbon was removed from the reaction solution through filtration with Celite. The HPLC analysis of the resulting filtrate revealed that it contained 72.3 g (401 mmols) of the above title compound (reaction yield 89.3%).
Quantity
79.96 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid?

A1: The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] is significant because it allows for the isolation of its individual enantiomers, (S)-2 and (R)-2. [] These optically pure enantiomers are crucial precursors for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid (1). [] Since enantiomers can exhibit different biological activities, obtaining optically pure compounds is essential in pharmaceutical research and drug development.

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